molecular formula C17H20N2O2S B252346 N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

货号 B252346
分子量: 316.4 g/mol
InChI 键: NTXSHVBXPWHOKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide, commonly known as ETC-1002, is a small molecule drug that has shown promising results in the treatment of cardiovascular diseases. This drug works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver.

作用机制

ETC-1002 works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, ETC-1002 reduces the production of cholesterol and fatty acids, which in turn leads to a reduction in LDL cholesterol levels and an increase in HDL cholesterol levels.
Biochemical and Physiological Effects
ETC-1002 has been shown to have several biochemical and physiological effects. It reduces LDL cholesterol levels by up to 30% and increases HDL cholesterol levels by up to 25%. It also reduces triglyceride levels and improves insulin sensitivity. ETC-1002 has been found to have anti-inflammatory effects and can reduce the levels of inflammatory markers such as C-reactive protein.

实验室实验的优点和局限性

One of the main advantages of ETC-1002 is its specificity for ATP citrate lyase. This specificity reduces the risk of off-target effects and improves the safety profile of the drug. However, one of the limitations of ETC-1002 is its low bioavailability, which can limit its effectiveness in some patients.

未来方向

There are several future directions for the research and development of ETC-1002. One area of research is to improve the bioavailability of the drug, which could increase its effectiveness in some patients. Another area of research is to study the long-term safety and efficacy of ETC-1002 in larger clinical trials. ETC-1002 could also be studied in combination with other lipid-lowering drugs to determine if it has synergistic effects. Finally, ETC-1002 could be studied in other disease areas such as diabetes and obesity, where its lipid-lowering and anti-inflammatory effects could be beneficial.

合成方法

ETC-1002 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled together to form the final product. The synthesis method has been optimized to improve the yield and purity of the final product.

科学研究应用

ETC-1002 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. It has been shown to have lipid-lowering effects, reduce inflammation, and improve insulin sensitivity. ETC-1002 has also been found to be well-tolerated and safe in clinical trials.

属性

分子式

C17H20N2O2S

分子量

316.4 g/mol

IUPAC 名称

N-[3-[(4-ethylbenzoyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-2-13-6-8-14(9-7-13)16(20)18-10-4-11-19-17(21)15-5-3-12-22-15/h3,5-9,12H,2,4,10-11H2,1H3,(H,18,20)(H,19,21)

InChI 键

NTXSHVBXPWHOKL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

规范 SMILES

CCC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。